Cas no 2229350-55-2 (2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid)

2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is a chiral β-hydroxy acid derivative featuring a pyridine moiety, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The compound’s structural framework, combining a hydroxyl group and a pyridyl substituent, makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry. Its stereogenic center allows for enantioselective transformations, while the pyridine ring contributes to coordination properties, facilitating metal-catalyzed reactions. This compound is valued for its potential in developing bioactive molecules, including enzyme inhibitors and ligands, due to its balanced hydrophilicity and lipophilicity. Its stability under standard conditions further supports its use in synthetic workflows.
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid structure
2229350-55-2 structure
Product name:2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
CAS No:2229350-55-2
MF:C10H13NO3
Molecular Weight:195.215122938156
CID:6561459
PubChem ID:165685308

2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
    • 2229350-55-2
    • EN300-1832834
    • インチ: 1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-5-3-4-6-11-7/h3-6,8,12H,1-2H3,(H,13,14)
    • InChIKey: FIVZDCXWGRRLFX-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C)(C)C1C=CC=CN=1

計算された属性

  • 精确分子量: 195.08954328g/mol
  • 同位素质量: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 70.4Ų

2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1832834-1.0g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
2229350-55-2 95%
1g
$1971.0 2023-06-01
Enamine
EN300-1832834-5.0g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
2229350-55-2 95%
5g
$5719.0 2023-06-01
Enamine
EN300-1832834-0.5g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
2229350-55-2 95%
0.5g
$1539.0 2023-09-19
Enamine
EN300-1832834-2.5g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
2229350-55-2 95%
2.5g
$3865.0 2023-09-19
1PlusChem
1P028TQ9-50mg
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
2229350-55-2 95%
50mg
$710.00 2023-12-18
Enamine
EN300-1832834-10g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid
2229350-55-2 95%
10g
$8480.0 2023-09-19
1PlusChem
1P028TQ9-250mg
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
2229350-55-2 95%
250mg
$1270.00 2023-12-18
1PlusChem
1P028TQ9-10g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
2229350-55-2 95%
10g
$10544.00 2023-12-18
Aaron
AR028TYL-500mg
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
2229350-55-2 95%
500mg
$2142.00 2025-02-17
Aaron
AR028TYL-10g
2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
2229350-55-2 95%
10g
$11685.00 2023-12-15

2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid 関連文献

2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acidに関する追加情報

Exploring the Potential of 2-Hydroxy-3-Methyl-3-(Pyridin-2-Yl)Butanoic Acid (CAS No. 2229350-55-2)

The compound 2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid, identified by the CAS registry number NO. 2229350-55-2, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of organic acids, specifically butanoic acids, and incorporates a hydroxyl group, a methyl group, and a pyridinyl substituent, making it a versatile molecule for further exploration.

Recent studies have highlighted the importance of understanding the chemical properties and biological activities of NO. 2-hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid. Its structure, which includes a pyridine ring, is known for its aromaticity and potential for forming hydrogen bonds, properties that are crucial in drug design and material science. The presence of the hydroxyl group at position 2 adds to its functional diversity, enabling it to participate in various chemical reactions and interactions.

One of the most promising areas of research involving this compound is its potential application in pharmaceuticals. Scientists have been investigating its ability to act as a precursor or intermediate in the synthesis of bioactive compounds. For instance, studies have shown that derivatives of NO. 2-hydroxy acids can exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings underscore the importance of further research into the therapeutic potential of this compound.

In addition to its pharmaceutical applications, NO. 2-hydroxy compounds are also being explored for their role in agrochemicals. The methyl group and pyridinyl substituent in this molecule may contribute to its ability to interact with plant enzymes or insect receptors, making it a candidate for developing eco-friendly pesticides or growth regulators. This aligns with the growing demand for sustainable agricultural solutions.

The synthesis of NO. 1 CAS No. 16744886-related compounds has also been a focus of recent research efforts. Chemists are working on optimizing reaction conditions to improve yield and purity, ensuring that this compound can be produced efficiently on an industrial scale. Advances in catalytic methods and green chemistry practices are expected to play a pivotal role in achieving these goals.

Beyond its direct applications, the study of NO. 1 CAS No.-related compounds contributes to our broader understanding of organic chemistry principles. For example, researchers are examining how substituents like hydroxyl and pyridinyl groups influence molecular stability, reactivity, and solubility. Such insights are invaluable for designing new molecules with tailored properties for specific uses.

In conclusion, the compound NO. 1 CAS No.-related butanoic acid represents a fascinating area of study with diverse applications across multiple disciplines. As research continues to uncover its potential, it is likely that this molecule will play an increasingly important role in advancing both scientific knowledge and practical innovations.

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